molecular formula C8H7N3OS2 B14903153 N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide

N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B14903153
M. Wt: 225.3 g/mol
InChI Key: OKQYABIZUYOZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that combines the structural features of thiophene and thiadiazole These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide depends on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. For anticancer activity, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .

Properties

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H7N3OS2/c1-5-9-8(14-11-5)10-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,10,11,12)

InChI Key

OKQYABIZUYOZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.